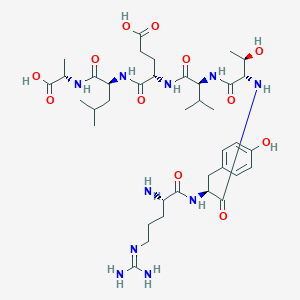
RYTVELA (trifluoroacetate salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RYTVELA (trifluoroacetate salt) is a derivative of the peptide antagonist of interleukin-1 receptor 1 (IL-1R1). It contains all L-amino acids and is known for its potent anti-inflammatory properties. This compound has shown promise in preventing preterm birth by suppressing inflammation through the inhibition of the mitogen-activated protein kinase pathway while preserving the Nuclear factor kappa B pathway, which is important in immune vigilance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
RYTVELA (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used to cleave the peptide from the resin and to remove side-chain protecting groups .
Industrial Production Methods
In industrial settings, the production of RYTVELA (trifluoroacetate salt) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is obtained as a trifluoroacetate salt to ensure stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions
RYTVELA (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions
The synthesis of RYTVELA (trifluoroacetate salt) involves reagents such as protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide (DIC), and deprotecting agents like trifluoroacetic acid .
Major Products Formed
The major product formed during the synthesis of RYTVELA (trifluoroacetate salt) is the peptide itself, with trifluoroacetic acid as a by-product. The final product is a purified peptide with high purity (≥98%) .
Aplicaciones Científicas De Investigación
RYTVELA (trifluoroacetate salt) has a wide range of scientific research applications:
Mecanismo De Acción
RYTVELA (trifluoroacetate salt) exerts its effects by acting as an allosteric antagonist of the interleukin-1 receptor 1 (IL-1R1). It inhibits the mitogen-activated protein kinase pathway, which is involved in the production of proinflammatory mediators. By preserving the Nuclear factor kappa B pathway, RYTVELA maintains immune vigilance while suppressing inflammation . Additionally, it has been shown to inhibit the upregulation of inflammatory cytokines and uterine activation proteins, thereby preventing preterm birth .
Comparación Con Compuestos Similares
Similar Compounds
AlkylGuanidino Urea (AGU) Compounds: These compounds, like RYTVELA, are often synthesized as trifluoroacetate salts and have been studied for their antibacterial properties.
Trifluoroacetic Acid Ethyl Ester: This compound is more reactive compared to trifluoroacetate and is used in protecting group strategies in peptide synthesis.
Uniqueness of RYTVELA
RYTVELA (trifluoroacetate salt) is unique due to its specific action as an allosteric antagonist of IL-1R1, which makes it highly effective in preventing inflammation-related conditions such as preterm birth. Its stability and high purity also make it a valuable compound in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C38H62N10O12 |
|---|---|
Peso molecular |
851.0 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H62N10O12/c1-18(2)16-26(33(55)43-20(5)37(59)60)46-32(54)25(13-14-28(51)52)44-35(57)29(19(3)4)47-36(58)30(21(6)49)48-34(56)27(17-22-9-11-23(50)12-10-22)45-31(53)24(39)8-7-15-42-38(40)41/h9-12,18-21,24-27,29-30,49-50H,7-8,13-17,39H2,1-6H3,(H,43,55)(H,44,57)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,51,52)(H,59,60)(H4,40,41,42)/t20-,21+,24-,25-,26-,27-,29-,30-/m0/s1 |
Clave InChI |
SUNCJLJFTXNIMH-BAKYWRNVSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


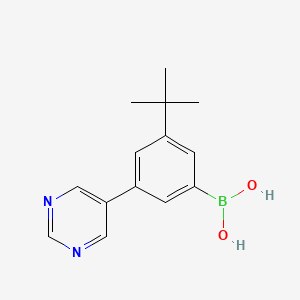
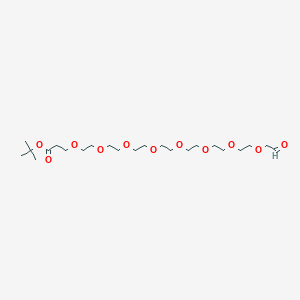
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(furan-2-ylmethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090161.png)

![3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-4-(3-methoxy-phenyl)-5-pyridin-3-ylmethyl-4,5-dihydro-1H-pyrro lo[3,4-c]pyrazol-6-one](/img/structure/B14090169.png)
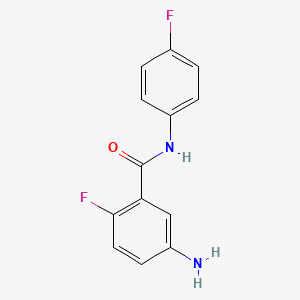
![1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090177.png)
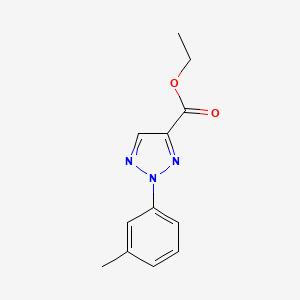

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090206.png)
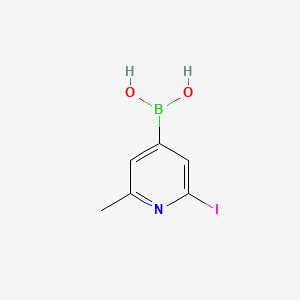

![3',5-Dimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14090237.png)

